Cas no 1805087-12-0 (Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate)

Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate
-
- Inchi: 1S/C10H7F5N2O5/c1-21-6(18)3-4-2-5(22-10(13,14)15)8(17(19)20)7(16-4)9(11)12/h2,9H,3H2,1H3
- InChI Key: ZWLAFOAOWLZKCJ-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(=CC(CC(=O)OC)=N1)OC(F)(F)F)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 414
- XLogP3: 2.3
- Topological Polar Surface Area: 94.2
Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029081255-1g |
Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate |
1805087-12-0 | 97% | 1g |
$1,564.50 | 2022-04-01 |
Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate Related Literature
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
5. Book reviews
Additional information on Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate
Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1805087-12-0): A Comprehensive Overview
Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1805087-12-0) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a difluoromethyl, nitro, and trifluoromethoxy substituents, exhibits a range of biological activities that make it a valuable intermediate in the development of novel therapeutic agents.
The chemical structure of Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate is particularly noteworthy for its potential to modulate various biological pathways. The presence of the difluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the nitro and trifluoromethoxy groups contribute to its reactivity and bioavailability. These properties collectively make it an attractive candidate for the synthesis of compounds with enhanced pharmacological profiles.
Recent studies have highlighted the potential of Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate in the development of new drugs targeting various diseases. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its utility as a key intermediate in the synthesis of potent inhibitors of specific enzymes involved in cancer progression. The compound's ability to selectively target these enzymes without affecting other cellular processes makes it a promising lead for further drug discovery efforts.
In addition to its role in cancer research, Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate has also shown potential in the treatment of neurological disorders. Studies conducted at leading research institutions have explored its effects on neurotransmitter systems and have identified several promising leads for the development of new therapies for conditions such as Alzheimer's disease and Parkinson's disease. The compound's unique structure allows it to cross the blood-brain barrier efficiently, enhancing its therapeutic potential in these areas.
The synthesis of Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate involves a series of well-defined chemical reactions that ensure high purity and yield. One common synthetic route involves the reaction of 2-chloro-3-nitropyridine with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy group, followed by substitution with difluoroacetic acid to form the difluoromethyl group. The final step involves esterification with methanol to produce the desired compound. This synthetic pathway is highly reproducible and can be scaled up for industrial production.
The physical and chemical properties of Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate have been extensively characterized. It is a solid at room temperature with a melting point ranging from 95°C to 97°C. The compound is soluble in common organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO), but has limited solubility in water. Its stability under various conditions has been studied, and it has been found to be stable under standard laboratory conditions when stored away from light and moisture.
In terms of safety, Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate should be handled with care due to its reactivity and potential health effects. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. Proper disposal methods should also be employed to ensure environmental safety.
The future prospects for Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As more data becomes available from clinical trials and preclinical studies, it is likely that this compound will play an increasingly important role in the development of novel drugs targeting a wide range of diseases.
In conclusion, Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1805087-12-0) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further exploration and development as a key intermediate in drug discovery efforts.
1805087-12-0 (Methyl 2-(difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate) Related Products
- 96081-16-2(Insulin-like Growth factor-Ⅱ(IGF-Ⅱ), Human, recombinant, Animal-derived-free)
- 2229495-70-7(5-(2-azidoethyl)-1,3-oxazole)
- 2680572-46-5(3-Methyl-3-(morpholin-4-yl)-2-(2,2,2-trifluoroacetamido)butanoic acid)
- 1487955-30-5(2H-Pyran, 4-butyl-4-(chloromethyl)tetrahydro-)
- 2402829-61-0(1,8-Naphthyridine, 1,2,3,4-tetrahydro-3-methyl-)
- 2548986-72-5(1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane)
- 2138098-19-6(1-(2-Methyl-5-oxocyclohexyl)pyrrolidine-3-carbonitrile)
- 144650-93-1(Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate 90%)
- 1354771-56-4(Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate)
- 2549064-17-5(7-methoxy-3-{[1-(2-phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one)




